2-(2-Chloroethanesulfonyl)-1,4-dimethylbenzene
Description
2-(2-Chloroethanesulfonyl)-1,4-dimethylbenzene is a substituted benzene derivative featuring a chloroethanesulfonyl (-SO₂-CH₂-CH₂-Cl) group at the 2-position and methyl (-CH₃) groups at the 1- and 4-positions. The 1,4-dimethyl substituents enhance steric bulk and hydrophobicity compared to unsubstituted analogs. While specific data (e.g., CAS number, purity) for this compound are absent in the provided evidence, its structural features align with derivatives documented in benzene chemistry literature .
Properties
IUPAC Name |
2-(2-chloroethylsulfonyl)-1,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S/c1-8-3-4-9(2)10(7-8)14(12,13)6-5-11/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLINWILSHIFWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001243653 | |
| Record name | 2-[(2-Chloroethyl)sulfonyl]-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790232-11-0 | |
| Record name | 2-[(2-Chloroethyl)sulfonyl]-1,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790232-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Chloroethyl)sulfonyl]-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethanesulfonyl)-1,4-dimethylbenzene typically involves the reaction of 1,4-dimethylbenzene with 2-chloroethanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production. The final product is purified using techniques such as distillation or recrystallization to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethanesulfonyl)-1,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Major products are sulfonic acids.
Reduction: Products include sulfides and other reduced forms of the compound.
Scientific Research Applications
2-(2-Chloroethanesulfonyl)-1,4-dimethylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chemical intermediates and final products.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethanesulfonyl)-1,4-dimethylbenzene involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the modification of their chemical structure and function. This reactivity is exploited in various applications, including enzyme inhibition and protein modification.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(2-Chloroethanesulfonyl)-1,4-dimethylbenzene with structurally related compounds from the evidence:
Key Observations:
- Steric Hindrance : The 1,4-dimethyl groups in the target compound create greater steric hindrance compared to the planar benzoxazine ring in 2-(2-Chlorophenyl)-4,4-diphenylbenzoxazine , which may limit rotational freedom .
- Reactivity : The chloroethyl chain in the target compound is more susceptible to nucleophilic substitution than the chlorophenyl group in the benzoxazine derivative, where the chlorine is resonance-stabilized by the aromatic ring .
Physicochemical Properties (Inferred)
While explicit data (e.g., melting point, solubility) for the target compound are unavailable, trends can be extrapolated:
- Solubility : The sulfonyl group enhances polarity, suggesting moderate solubility in polar aprotic solvents (e.g., DMF or DMSO). This contrasts with the highly water-soluble 2-Chlorobenzene-1,4-diamine sulfate and the hydrophobic benzoxazine derivative .
- Stability : The sulfonyl group likely improves thermal stability compared to sulfate esters, which may hydrolyze under acidic conditions .
Biological Activity
2-(2-Chloroethanesulfonyl)-1,4-dimethylbenzene, also known as a sulfonyl chloride derivative, has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action based on diverse research findings.
- Chemical Formula : C₈H₉ClO₂S
- CAS Number : 790232-11-0
- Molecular Weight : 206.67 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. A study evaluating structural analogs found that certain derivatives showed potent antibacterial effects comparable to clinically used antibiotics such as ampicillin and isoniazid . The compound's mechanism likely involves the inhibition of cell wall synthesis or disruption of protein function in bacteria.
| Compound | Activity Against | Effectiveness |
|---|---|---|
| This compound | Staphylococcus aureus, Mycobacterium tuberculosis | Comparable to ampicillin |
| Analog A | Enterococcus faecalis | Submicromolar activity |
| Analog B | Mycobacterium smegmatis | High activity |
Anticancer Activity
In vitro studies have demonstrated that this compound may induce apoptosis in cancer cell lines. For instance, it has been shown to affect the cell cycle of HepG2 liver cancer cells by causing S-phase arrest and promoting apoptosis through a mitochondria-dependent pathway . The compound appears to modulate key proteins involved in apoptosis, such as Bax and Bcl-2.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites of enzymes involved in critical metabolic pathways.
- Cell Signaling Interference : By modifying signaling pathways, the compound can alter cellular responses leading to apoptosis or growth inhibition.
- Antimicrobial Mechanism : Inhibition of bacterial growth likely occurs through disruption of peptidoglycan synthesis or protein synthesis pathways.
Case Studies
- Antibacterial Efficacy Study : A series of compounds derived from sulfonyl chlorides were tested against gram-positive bacteria and mycobacterial strains. The results indicated that derivatives of this compound showed a broader spectrum of action against resistant strains .
- Cancer Cell Line Study : In HepG2 cells treated with varying concentrations of the compound, flow cytometry revealed a significant increase in cells arrested in the S phase after treatment with higher doses . This suggests a dose-dependent effect on cell cycle regulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
